molecular formula C10H21NO B1459216 3-Cyclopentyl-3-ethoxypropan-1-amine CAS No. 1375474-76-2

3-Cyclopentyl-3-ethoxypropan-1-amine

Cat. No.: B1459216
CAS No.: 1375474-76-2
M. Wt: 171.28 g/mol
InChI Key: QFVYSRYGSVZTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Cyclopentyl-3-ethoxypropan-1-amine involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with ethyl 3-bromopropionate, followed by the reduction of the resulting ester to the corresponding alcohol. The final step involves the conversion of the alcohol to the amine using an appropriate amination reagent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Cyclopentyl-3-ethoxypropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopentyl-3-ethoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-ethoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Cyclopentyl-3-ethoxypropan-1-amine can be compared with other similar compounds, such as:

    Cyclopentylamine: A simpler amine with a cyclopentyl group.

    Ethoxypropanamine: An amine with an ethoxy group and a propanamine backbone.

    Cyclopentylpropanamine: An amine with a cyclopentyl group and a propanamine backbone.

The uniqueness of this compound lies in its combination of the cyclopentyl and ethoxy groups, which confer specific chemical and physical properties that are valuable in various applications .

Properties

IUPAC Name

3-cyclopentyl-3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-10(7-8-11)9-5-3-4-6-9/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYSRYGSVZTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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